molecular formula C8H6Cl2O2 B13185639 2,3-Dichloro-5-methoxybenzaldehyde

2,3-Dichloro-5-methoxybenzaldehyde

Cat. No.: B13185639
M. Wt: 205.03 g/mol
InChI Key: VPEPLDZBWMEXIG-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Cl2O2 It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-methoxybenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed:

    Oxidation: 2,3-Dichloro-5-methoxybenzoic acid.

    Reduction: 2,3-Dichloro-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-5-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2,3-Dichloro-5-methoxybenzaldehyde exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2,6-Dichloro-3-methoxybenzaldehyde: Similar in structure but with different chlorine atom positions.

    3,5-Dichloro-2-methoxybenzaldehyde: Another isomer with distinct properties.

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

2,3-dichloro-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6Cl2O2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3

InChI Key

VPEPLDZBWMEXIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)Cl)C=O

Origin of Product

United States

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